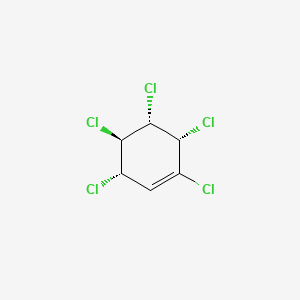
alpha-PCCH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-pentachlorocyclohexane (alpha-PCCH) is a chlorinated hydrocarbon compound. It is one of the isomers of hexachlorocyclohexane, which is a derivative of benzene. Alpha-pentachlorocyclohexane is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-pentachlorocyclohexane can be synthesized through the chlorination of cyclohexane. The process involves the addition of chlorine atoms to the cyclohexane ring under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of alpha-pentachlorocyclohexane involves large-scale chlorination reactors. The reaction conditions are carefully monitored to ensure the selective formation of the alpha isomer. The product is then purified through distillation and crystallization techniques to obtain high-purity alpha-pentachlorocyclohexane.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-pentachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated cyclohexanones and cyclohexanols.
Reduction: Reduction reactions can convert it to less chlorinated cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated cyclohexanones, cyclohexanols, and substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-pentachlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of hydrocarbons.
Biology: Research on its toxicity and environmental impact helps in understanding the behavior of chlorinated hydrocarbons in biological systems.
Medicine: Studies on its potential effects on human health contribute to the development of safety guidelines for handling chlorinated compounds.
Industry: It is used in the synthesis of other chlorinated compounds and as an intermediate in the production of pesticides and other chemicals.
Wirkmechanismus
The mechanism by which alpha-pentachlorocyclohexane exerts its effects involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions due to its lipophilic nature. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-hexachlorocyclohexane (lindane): Another isomer of hexachlorocyclohexane, known for its use as an insecticide.
Beta-hexachlorocyclohexane: Another isomer with different physical and chemical properties.
Delta-hexachlorocyclohexane: Another isomer with distinct biological effects.
Uniqueness
Alpha-pentachlorocyclohexane is unique due to its specific chlorination pattern, which affects its stability, reactivity, and environmental persistence. Its distinct properties make it a valuable compound for studying the effects of chlorination on hydrocarbons and their impact on the environment and biological systems.
Eigenschaften
CAS-Nummer |
51795-30-3 |
|---|---|
Molekularformel |
C6H5Cl5 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
(3S,4R,5S,6S)-1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6-/m0/s1 |
InChI-Schlüssel |
MQYAVRUCONBHOR-BFYUJEOXSA-N |
Isomerische SMILES |
C1=C([C@H]([C@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


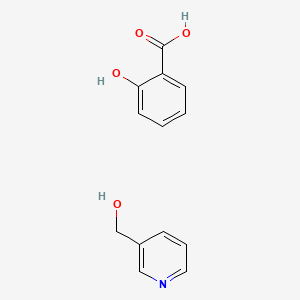

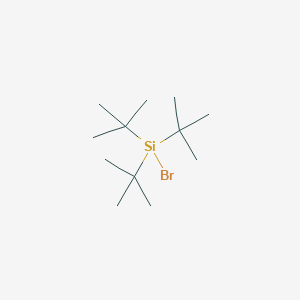
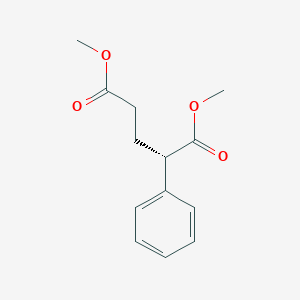

![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
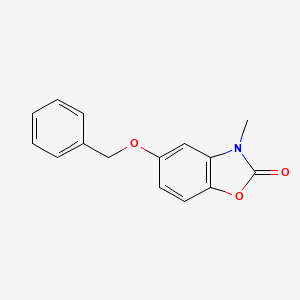
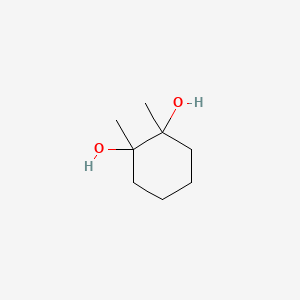
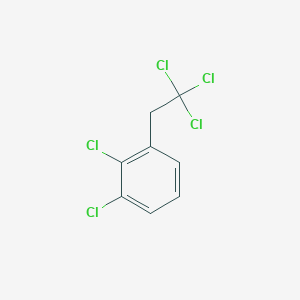
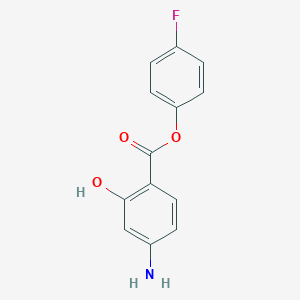
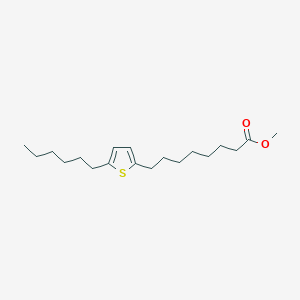
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
